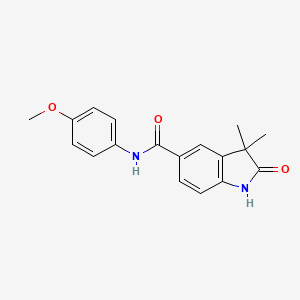
2,3-Dihydro-3,3-dimethyl-N-(4-methoxyphenyl)-2-oxo-(1H)-indole-5-carboxamid
Cat. No. B8438083
M. Wt: 310.3 g/mol
InChI Key: CRKAPPUKHGDMDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05019587
Procedure details


2.3 g. (10 mmole) 2,3-dihydro-3,3-dimethyl-2-oxo-(1H)-indole-5-carboxylic acid, 1 drop of dimethylformamide and 15 ml. thionyl chloride were heated to the boil under reflux for 30 minutes. The thionyl chloride was removed under a vacuum and the crude product was used without further purification. The crude product was dissolved in 20 ml. dichloromethane and added dropwise to a solution of 2.5 g. (20 mmol) p-anisidine in 50 ml. dichloromethane while cooling with ice. After 15 minutes, 50 ml. water were added thereto, the organic phase was separated off and the solvent removed under vacuum. The residue was purified by column chromatography (400 ml. silica gel 60, dichloromethane/methanol 20:1 v/v). The pure fractions were evaporated under vacuum, the residue was digested with diethyl ether, filtered off with suction and dried in a vacuum at 100° C. There was obtained 1.9 g. (61% of theory) of the title compound; m.p. 169-171° C.
Quantity
10 mmol
Type
reactant
Reaction Step One






Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:15])[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([C:11]([OH:13])=O)[CH:9]=2)[NH:4][C:3]1=[O:14].S(Cl)(Cl)=O.[CH3:20][O:21][C:22]1[CH:27]=[CH:26][C:25]([NH2:28])=[CH:24][CH:23]=1.ClCCl>CN(C)C=O.O>[CH3:15][C:2]1([CH3:1])[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([C:11]([NH:28][C:25]3[CH:26]=[CH:27][C:22]([O:21][CH3:20])=[CH:23][CH:24]=3)=[O:13])[CH:9]=2)[NH:4][C:3]1=[O:14]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 mmol
|
|
Type
|
reactant
|
|
Smiles
|
CC1(C(NC2=CC=C(C=C12)C(=O)O)=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
20 mmol
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(C=C1)N
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCCl
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
CN(C=O)C
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 30 minutes
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The thionyl chloride was removed under a vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crude product was used without further purification
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The crude product was dissolved in 20 ml
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
dichloromethane and added dropwise to a solution of 2.5 g
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic phase was separated off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by column chromatography (400 ml. silica gel 60, dichloromethane/methanol 20:1 v/v)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The pure fractions were evaporated under vacuum
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered off with suction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in a vacuum at 100° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
There was obtained 1.9 g
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(C(NC2=CC=C(C=C12)C(=O)NC1=CC=C(C=C1)OC)=O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
